molecular formula C15H14O3 B1266518 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid CAS No. 89-23-6

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid

Cat. No. B1266518
CAS RN: 89-23-6
M. Wt: 242.27 g/mol
InChI Key: GRCCNKUXWQWOKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and its derivatives involves various strategies, including the resolution of optically active forms through specific organic reactions. For example, the preparation of optically active forms of related compounds has been demonstrated via optical resolution, employing specific resolving agents to afford high yields and optical purities (Shiraiwa et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and related compounds has been elucidated through various spectroscopic techniques, including NMR, UV–VIS, and IR, providing detailed insights into their structural characteristics (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid often result in the formation of various intermediates and products, indicative of the compound's reactivity. The oxidation and other reaction pathways of similar compounds have been thoroughly studied, revealing intricate details about their reactivity and potential transformations (Bietti & Capone, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallization behavior, are crucial for understanding the practical applications and handling of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. Research into related compounds has provided valuable data on these aspects, contributing to a comprehensive understanding of their physical characteristics (Shiraiwa et al., 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental for the application and further functionalization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. Investigations into its chemical behavior under different conditions can provide insights into its versatility as a chemical building block (Pina et al., 2011).

Scientific Research Applications

Synthesis and Resolution

  • 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid has been used in the synthesis and resolution of specific organic compounds. For instance, it was involved in resolving racemic hydroxy methylene-phenylpropanoic acid and establishing the absolute configuration of certain isomers (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

Enantioselective Synthesis

  • The compound plays a role in the enantioselective synthesis of β-alanine derivatives, contributing to the development of routes involving electrophilic attack and leading to the creation of various aminopropanoic acid derivatives (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

Chemo-Enzymatic Route

  • It serves as a potential precursor for optically pure pharmaceutical compounds. A study demonstrated the chemo-enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, highlighting its importance in producing antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).

Production of 3-Hydroxypropanoic Acid

  • 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is explored in the context of producing 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. This highlights its potential in bioplastic production and as a precursor in industrial chemical synthesis (Jers, Kalantari, Garg, & Mijakovic, 2019).

Antimicrobial Properties

  • Research has identified chlorinated derivatives of 3-phenylpropanoic acid, which exhibit significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Shaala, Youssef, Alzughaibi, & Elhady, 2020).

Artificial Biosynthesis

  • The compound has been used in the artificial biosynthesis of phenylpropanoic acids, demonstrating the feasibility of producing such compounds in microorganisms for pharmaceutical and food applications (Kang, Choi, Lee, Hwang, Uhm, & Hong, 2012).

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCCNKUXWQWOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281520
Record name 4-Hydroxy-α-phenylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid

CAS RN

89-23-6
Record name 4-Hydroxy-α-phenylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxyphenyl)-2-phenylpropionic acid
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Record name 89-23-6
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Record name 4-Hydroxy-α-phenylbenzenepropanoic acid
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Record name 3-(4-hydroxyphenyl)-2-phenylpropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Obrecht, C Lehmann, R Ruffieux… - Helvetica chimica …, 1995 - Wiley Online Library
A series of novel open‐chain and cyclic conformationally constrained (R)‐ and (S)‐α,α‐disubstituted tyrosine analogues 1a–e were synthesized in good yields and high optical purities (…
Number of citations: 37 onlinelibrary.wiley.com

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